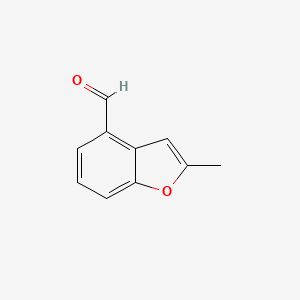![molecular formula C32H27N3O4S B8800682 1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- (9CI) CAS No. 117336-53-5](/img/structure/B8800682.png)
1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- (9CI) is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyano group, and a triphenylmethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction.
Attachment of the Triphenylmethylthio Group: This step involves the reaction of the intermediate compound with triphenylmethylthiol under specific conditions.
Esterification: The final step involves the esterification of the compound with (4-nitrophenyl)methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pyrrolidinecarboxylic acid derivatives: Compounds with similar structures but different substituents.
Cyano-substituted compounds: Compounds with cyano groups attached to different parts of the molecule.
Triphenylmethylthio derivatives: Compounds with the triphenylmethylthio group attached to various molecular frameworks.
Uniqueness
1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Numéro CAS |
117336-53-5 |
|---|---|
Formule moléculaire |
C32H27N3O4S |
Poids moléculaire |
549.6 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl (2S,4S)-2-cyano-4-tritylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C32H27N3O4S/c33-21-29-20-30(22-34(29)31(36)39-23-24-16-18-28(19-17-24)35(37)38)40-32(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-19,29-30H,20,22-23H2/t29-,30-/m0/s1 |
Clé InChI |
VUCYQDPHODCKHL-KYJUHHDHSA-N |
SMILES isomérique |
C1[C@@H](CN([C@@H]1C#N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1C(CN(C1C#N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(6-Methoxybenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8800654.png)





![N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B8800686.png)

